D-Nmappd vs. D-e-MAPP: Acid Ceramidase Selectivity and Potency
D-Nmappd exhibits a fundamentally different selectivity profile compared to the closely related analog D-e-MAPP. D-Nmappd potently inhibits acid ceramidase (AC) with an IC50 of ~10 μM, whereas D-e-MAPP is a selective inhibitor of alkaline ceramidase (IC50 1-5 μM) and exhibits negligible activity against AC (IC50 >500 μM) [1]. In HaCaT keratinocytes, D-Nmappd inhibits acid ceramidase activity and suppresses proliferation with an IC50 of ~7 μM .
| Evidence Dimension | In vitro inhibitory potency and selectivity for acid ceramidase (AC) |
|---|---|
| Target Compound Data | Acid ceramidase IC50 = ~10 μM; HaCaT proliferation IC50 = ~7 μM |
| Comparator Or Baseline | D-e-MAPP: Alkaline ceramidase IC50 = 1-5 μM; Acid ceramidase IC50 >500 μM |
| Quantified Difference | D-Nmappd is >50-fold more potent than D-e-MAPP against acid ceramidase, while D-e-MAPP is >5-fold more potent against alkaline ceramidase |
| Conditions | Human acid ceramidase enzyme assay; HaCaT keratinocyte cell proliferation assay |
Why This Matters
This selectivity profile dictates that D-Nmappd is the appropriate tool for probing acid ceramidase-specific signaling pathways, whereas D-e-MAPP should be reserved for alkaline ceramidase studies.
- [1] Raisova, M., et al. (2002). Bcl-2 overexpression prevents apoptosis induced by ceramidase inhibitors in malignant melanoma and HaCaT keratinocytes. FEBS Letters, 516(1-3), 47-52. View Source
